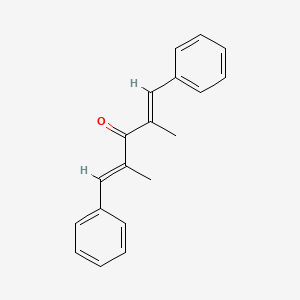
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one is an organic compound with the molecular formula C19H18O It is a divinyl ketone that features two phenyl groups and two methyl groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one can be achieved through several methods. One common approach involves the Nazarov cyclization of a model divinyl ketone. This reaction can be optimized using deep eutectic solvents, such as triphenylmethylphosphonium bromide combined with acetic acid or ethylene glycol . The reaction conditions typically involve temperatures ranging from 25°C to 60°C and reaction times of up to 16 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Nazarov Cyclization: This reaction converts the compound into a cyclopentenone derivative.
Reduction: Partial reduction with hot hydriodic acid can convert the cyclopentenone derivative into a cyclopentanone.
Electrocyclic Reactions: The compound can undergo conrotatory cyclization to form cyclopentenyl cations.
Common Reagents and Conditions
Nazarov Cyclization: Deep eutectic solvents like triphenylmethylphosphonium bromide/acetic acid or ethylene glycol.
Reduction: Hot hydriodic acid.
Major Products
Cyclopentenone Derivative: Formed through Nazarov cyclization.
Cyclopentanone: Formed through partial reduction.
Scientific Research Applications
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one primarily involves its ability to undergo cyclization reactions. The Nazarov cyclization, for example, involves the formation of a pentadienyl cation, which then undergoes conrotatory cyclization to form a cyclopentenyl cation . This intermediate can then lose a proton and undergo ketonization to form the final product .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Shares a similar backbone but lacks the methyl groups.
trans,trans-Dibenzylideneacetone: Another divinyl ketone with similar structural features.
Properties
Molecular Formula |
C19H18O |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1E,4E)-2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O/c1-15(13-17-9-5-3-6-10-17)19(20)16(2)14-18-11-7-4-8-12-18/h3-14H,1-2H3/b15-13+,16-14+ |
InChI Key |
QEJFSWMOGORAHD-WXUKJITCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C(=C/C2=CC=CC=C2)/C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















